molecular formula C16H16O4 B2403832 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone CAS No. 19513-80-5

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2403832
CAS No.: 19513-80-5
M. Wt: 272.3
InChI Key: XZENRLBGEKSCQB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of two methoxy groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone typically involves the reaction of 2-methoxyphenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)ethylamine: Similar structure but with an amine group instead of a carbonyl group.

    2-(4-Methoxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    2-Propenoic acid, 3-(4-methoxyphenyl)-: Similar structure but with a propenoic acid group.

Uniqueness

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both methoxy groups and a carbonyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZENRLBGEKSCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19513-80-5
Record name 4'-METHOXY-2-(2-METHOXYPHENOXY)ACETOPHENONE
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